![molecular formula C10H9ClF3N3O B1525734 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride CAS No. 1208081-10-0](/img/structure/B1525734.png)
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride
Overview
Description
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride is a useful research compound. Its molecular formula is C10H9ClF3N3O and its molecular weight is 279.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole core have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can have a wide range of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It also interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods. It may degrade under specific conditions, leading to a loss of activity and potential formation of degradation products that could have different biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anticancer activity, without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism, influencing energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolism .
Biological Activity
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 273.65 g/mol
The presence of an aminomethyl group and a trifluoromethyl group attached to a phenyl ring enhances its reactivity and potential biological activity. The hydrochloride salt form improves solubility and stability, making it suitable for various applications in medicinal chemistry .
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit significant anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
For instance, a study demonstrated that certain oxadiazole derivatives displayed IC values in the low micromolar range against various cancer cell lines, including breast cancer (T-47D), colon cancer (HCT-116), and prostate cancer (PC-3) . The compound's mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various substituted 1,2,4-oxadiazoles have shown promising results against bacterial and viral infections. In particular, compounds containing the trifluoromethyl moiety have been noted for their enhanced inhibitory effects against pathogens .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : It has been shown to inhibit enzymes involved in metabolic pathways related to cancer progression.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells.
- Interaction with Receptors : Preliminary studies suggest potential interactions with receptors involved in cell signaling .
Case Studies
- Anticancer Activity Evaluation :
- Molecular Docking Studies :
Synthesis Methods
The synthesis of this compound typically involves multiple steps optimized for yield and purity. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing the amino group for further functionalization.
- Electrophilic Substitutions : Exploiting the reactivity of the oxadiazole ring to introduce additional substituents .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
5-Methyl-1,2,4-oxadiazol-3-amine | Structure | Exhibits different biological activity due to methyl substitution. |
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-thiol | Structure | Contains thiol group which may enhance reactivity in certain conditions. |
5-Aminophenyl-1,3,4-oxadiazol-2-thiol | Structure | Shows significant antibacterial properties compared to other derivatives. |
These compounds differ primarily in their substituents on the oxadiazole ring or phenyl moieties, leading to variations in their biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole exhibit significant anticancer properties. Studies have shown that these compounds can:
- Induce apoptosis in cancer cells.
- Inhibit tumor growth by targeting specific kinases involved in cancer progression.
For instance, a study demonstrated that the compound inhibited PI3K-dependent Akt activation at nanomolar concentrations, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activities. Compounds similar to 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole have been synthesized and tested against various pathogens. Results indicated:
- Effective inhibition of bacterial and viral growth.
- Potential use in developing new antibiotics or antiviral drugs .
Agrochemical Applications
The trifluoromethyl group present in this compound enhances its efficacy in agrochemical formulations. Research has reported that:
- Compounds containing the oxadiazole structure are effective as pesticides.
- Several derivatives have been developed for use in protecting crops from pests and diseases.
The incorporation of trifluoromethyl groups has been linked to increased biological activity against a range of agricultural pests.
Synthesis and Optimization
The synthesis of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride typically involves several steps to optimize yield and purity. Various synthetic strategies have been explored:
- Nucleophilic substitution reactions facilitated by the amino group.
- Electrophilic substitutions involving the oxadiazole ring.
These methods are crucial for producing compounds with high biological activity for further testing.
Case Study 1: Anticancer Research
A recent study focused on the effects of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole on breast cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM over 48 hours. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of various oxadiazole derivatives, 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Unique Features |
---|---|---|
5-Methyl-1,2,4-oxadiazol-3-amine | Structure | Exhibits different biological activity due to methyl substitution. |
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-thiol | Structure | Contains a thiol group which may enhance reactivity under certain conditions. |
5-Aminophenyl-1,3,4-oxadiazol-2-thiol | Structure | Shows significant antibacterial properties compared to other derivatives. |
This table illustrates how variations in substituents can lead to different biological activities and chemical properties.
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9;/h1-4H,5,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFKYHSZPYRFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.